molecular formula C22H17N3OS B14950393 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one

Cat. No.: B14950393
M. Wt: 371.5 g/mol
InChI Key: VADXSPLJQYSMHQ-FNBOUAQFSA-N
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Description

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one is a complex organic compound with the molecular formula C22H17N3OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazole-containing compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex compounds generally involves scalable reactions that can be optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and imidazole derivatives, such as:

Uniqueness

What sets 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one apart is its unique combination of quinoline and imidazole moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H17N3OS/c1-2-24-16(12-11-15-7-3-5-9-18(15)24)13-14-20-21(26)25-19-10-6-4-8-17(19)23-22(25)27-20/h3-14H,2H2,1H3/b16-13+,20-14+

InChI Key

VADXSPLJQYSMHQ-FNBOUAQFSA-N

Isomeric SMILES

CCN1/C(=C/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)/C=CC5=CC=CC=C51

Canonical SMILES

CCN1C(=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2)C=CC5=CC=CC=C51

Origin of Product

United States

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